2-(3-Chloro-2-methylphenyl)-2-propanol
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Overview
Description
2-(3-Chloro-2-methylphenyl)-2-propanol is an organic compound with the molecular formula C10H13ClO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)-2-propanol typically involves the reaction of 3-chloro-2-methylbenzyl chloride with a suitable nucleophile. One common method is the reduction of 3-chloro-2-methylacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or other scalable reduction methods. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 3-chloro-2-methylacetophenone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-chloro-2-methylacetophenone.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Substituted aromatic compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)-2-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or modifying the structure of target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenol: Similar in structure but with a hydroxyl group directly attached to the aromatic ring.
3-Chloro-2-methylbenzyl chloride: A precursor in the synthesis of 2-(3-Chloro-2-methylphenyl)-2-propanol.
3-Chloro-2-methylacetophenone: An oxidation product of this compound
Uniqueness
This compound is unique due to its chiral nature and the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-8(10(2,3)12)5-4-6-9(7)11/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHRPSXIGDHPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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